3-N-HexylphenylZinc bromide
Description
3-N-HexylphenylZinc bromide is an organozinc compound characterized by a hexyl-substituted phenyl group bonded to a zinc atom, which is further coordinated by bromide ions. The hexyl chain may influence solubility and reactivity compared to simpler arylzinc bromides.
Key Properties (Inferred):
- Formula: Likely C₁₂H₁₇BrZn (assuming a hexylphenyl group with one zinc and two bromide ligands).
- Molecular Weight: Estimated ~330–350 g/mol.
- Reactivity: Expected to exhibit moderate air/moisture sensitivity, typical of organozinc halides.
The above is extrapolated from organozinc chemistry principles.
Properties
Molecular Formula |
C12H17BrZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);hexylbenzene |
InChI |
InChI=1S/C12H17.BrH.Zn/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h5,7,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LRXWEEYLBHRSGV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-HexylphenylZinc bromide typically involves the reaction of 3-N-Hexylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-N-Hexylphenyl bromide+Zn→3-N-HexylphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of 3-N-HexylphenylZinc bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-N-HexylphenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: The zinc-bromine bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or organomagnesium compounds are employed.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-N-HexylphenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 3-N-HexylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by coordinating with nucleophiles or electrophiles. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Notes
Data Limitations : Direct studies on 3-N-HexylphenylZinc bromide are absent in the provided evidence. Comparisons rely on structurally related zinc compounds.
Synthesis Challenges : The hexyl chain may complicate purification due to increased hydrophobicity.
Safety: Like most organozinc reagents, it is likely moisture-sensitive, requiring inert atmosphere handling (analogous to P261/P262 precautions for benzylamines ).
Research Gaps : Experimental validation of its crystal structure, thermal stability, and catalytic efficiency is needed.
Recommendation: Prioritize crystallographic and spectroscopic studies to confirm bonding geometry and reactivity trends.
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